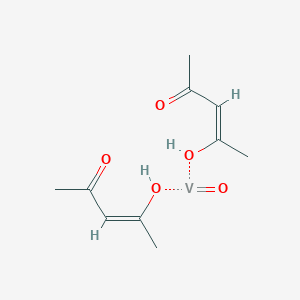

Vanadyl acetylacetonate

Description

Properties

CAS No. |

3153-26-2 |

|---|---|

Molecular Formula |

C10H14O5V |

Molecular Weight |

265.16 g/mol |

IUPAC Name |

oxovanadium(2+);bis(pentane-2,4-dione) |

InChI |

InChI=1S/2C5H7O2.O.V/c2*1-4(6)3-5(2)7;;/h2*3H,1-2H3;;/q2*-1;;+2 |

InChI Key |

WVPMIMFMIGMEHW-UHFFFAOYSA-N |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O=[V] |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[V] |

Other CAS No. |

3153-26-2 |

physical_description |

Blue or green powder; Slightly soluble in water; [MSDSonline] |

Pictograms |

Irritant |

Synonyms |

acetyl acetonate acetyl acetonate, chromium (III) salt acetyl acetonate, copper (+2) salt acetyl acetonate, manganese (II) salt acetyl acetonate, manganese (III) salt acetyl acetonate, potassium salt acetyl acetonate, sodium salt acetylacetonate chromium(III) acetylacetonate copper acetylacetonate copper(II) acetylacetonate Cu(II) acetyl acetonate cupric acetylacetonate manganese acetylacetonate Nd(III)-acetylacetonate vanadyl acetylacetonate |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies

Established Synthetic Pathways for Vanadyl Acetylacetonate (B107027)

The synthesis of vanadyl acetylacetonate, a blue-green coordination complex, is commonly achieved through several well-documented pathways. These methods often involve the reaction of a vanadium source with acetylacetone (B45752) (Hacac).

Synthesis from Vanadium Pentoxide and Hydrogen Peroxide Precursors

One established method involves the use of vanadium pentoxide (V₂O₅) as the vanadium source. In this process, V₂O₅ is typically reduced to a vanadium(IV) species, which then readily complexes with acetylacetonate ligands. While direct reaction with acetylacetone is possible, the process can be facilitated by the use of reducing agents. Some procedures utilize hydrogen peroxide (H₂O₂) in conjunction with V₂O₅. researchgate.net The hydrogen peroxide can act as an oxidant to help dissolve the V₂O₅ and subsequently be involved in a redox process that ultimately forms the vanadyl (VO²⁺) species required for the complex. researchgate.net Another approach involves the in-situ generation of vanadyl sulfate (B86663) from V₂O₅ and sulfuric acid, which then reacts with acetylacetone.

A common laboratory preparation involves the reaction of vanadyl sulfate (VOSO₄) with acetylacetone. wikipedia.org The reaction is typically carried out in an aqueous solution, and the product, this compound, precipitates out due to its insolubility in water. wikipedia.org The general equation for this reaction is:

VOSO₄ + 2 Hacac → VO(acac)₂ + H₂SO₄ wikipedia.org

Another synthetic route starts with vanadium pentoxide and involves a redox reaction where some of the acetylacetone is oxidized. wikipedia.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency and purity of this compound synthesis are highly dependent on the reaction conditions. Key variables that are often optimized include temperature, reaction time, solvent, and catalyst loading. acs.org For instance, in certain catalytic applications of this compound, the synthesis of related compounds has been optimized by systematically studying these parameters. In one such study, changing the solvent to 1,4-dioxane (B91453) and increasing the catalyst loading to 20 mol% resulted in a significantly higher yield and purity of the desired product. uri.edu

The optimization process often involves a Design of Experiments (DoE) approach to systematically investigate the effects of multiple variables on the reaction outcome, such as yield and purity. acs.org This allows for the identification of optimal conditions that maximize product formation while minimizing the generation of impurities. acs.org For example, a study on a related vanadium-catalyzed reaction showed that while higher temperatures and longer reaction times increased the yield of the main product, they also led to a higher yield of an impurity. acs.org

Impact of Reaction Medium and pH on Product Stoichiometry and Nature

The reaction medium and pH play a crucial role in determining the stoichiometry and the very nature of the resulting vanadium complexes. researchgate.net The pH of the solution can influence the speciation of the vanadium ions and the protonation state of the acetylacetone ligand, which in turn affects the complexation reaction.

For instance, in aqueous solutions, the vanadyl ion (VO²⁺) can exist in different hydrolyzed forms depending on the pH. Maintaining the appropriate pH is therefore essential to ensure the formation of the desired VO(acac)₂ complex. The use of a buffer, such as HEPES, is common in studies investigating the behavior of this compound in solution to control the pH. nih.gov

Furthermore, the solvent system can influence the solubility of reactants and products, as well as the stability of the resulting complex. researchgate.net In non-aqueous or mixed solvents, the coordination environment of the vanadium center can be altered, potentially leading to the formation of different isomers or adducts. nih.gov For example, in the solvothermal synthesis of vanadium dioxide from this compound, the concentration of water in the reaction mixture was found to be a critical factor in determining the crystal phase of the product. acs.org

Radiosynthesis of this compound for Advanced Applications

The ability to label this compound with a radioactive isotope of vanadium has opened up new avenues for its use in advanced applications, particularly in medical imaging.

Preparation of Vanadium-48 Labeled this compound

Vanadium-48 (⁴⁸V) is a positron-emitting isotope with a half-life of approximately 16 days, making it suitable for positron emission tomography (PET) imaging. uchicago.edu The synthesis of ⁴⁸V-labeled this compound ([⁴⁸V]VO(acac)₂) has been developed for potential use as a radiotracer in cancer imaging. mdpi.comosti.gov

The production of ⁴⁸V is typically achieved by irradiating a titanium target in a cyclotron. nih.govresearchgate.net Following irradiation, the ⁴⁸V is separated from the target material and purified. uchicago.edu The subsequent chelation of ⁴⁸V with acetylacetone to form [⁴⁸V]VO(acac)₂ requires careful adaptation of macrosynthesis methods to the radiotracer scale, where the quantities of material are extremely small. mdpi.comresearchgate.net

A general procedure for the synthesis of [⁴⁸V]VO(acac)₂ involves the following steps:

Production of ⁴⁸V: A titanium foil is irradiated with a proton beam in a cyclotron via the ⁿᵃᵗTi(p,n)⁴⁸V reaction. nih.govresearchgate.net

Separation of ⁴⁸V: The irradiated target is dissolved, and the ⁴⁸V is isolated using techniques like column chromatography. uchicago.edu

Chelation: The purified ⁴⁸V is then reacted with acetylacetone in a suitable solvent. mdpi.com The reaction conditions are controlled to ensure efficient labeling.

Purification: The resulting [⁴⁸V]VO(acac)₂ is purified, often using methods like solid-phase extraction (SPE). mdpi.com

Methodological Comparisons in Radiotracer Synthesis Protocols

The characterization of the minute quantities of the radiolabeled product presents a challenge. High-performance liquid chromatography (HPLC) with radiation detection is a key analytical technique used to verify the successful synthesis and purity of [⁴⁸V]VO(acac)₂. mdpi.comosti.gov The retention time of the synthesized radiotracer is compared with that of a non-radioactive standard of this compound to confirm its identity. mdpi.comosti.gov

Below is a table summarizing the key aspects of different radiosynthesis protocols:

| Parameter | Protocol 1 osti.gov | Improved Protocol mdpi.com |

| Synthesis Time | ~3 weeks | 4 days |

| Overall Decay-Corrected Yield | ~13% | 12% |

| Starting Activity | Not specified | 275 MBq |

| Final Activity | 32 ± 3 MBq | 28 MBq |

| Characterization Method | Not specified | HPLC with radiation and UV detection |

Adaptation of Macroscale Synthesis for Radiotracer Level Quantities

The synthesis of this compound, chemically known as bis(acetylacetonato)oxidovanadium(IV) or [VO(acac)₂], on a standard laboratory (macroscale) level is a well-established process. uchicago.edu However, these conventional methods are often unsuitable for the production of radiolabeled compounds intended for applications such as positron emission tomography (PET), where only minuscule amounts (femtograms) of the substance are produced. uchicago.edu Traditional techniques frequently depend on visual confirmation of product formation through color changes and purification via crystallization, both of which are impractical at the radiotracer scale. nist.govosti.govnih.govmdpi.comosti.govnih.gov

The transition to a microscale synthesis for radiotracers like [⁴⁸V]VO(acac)₂ involves overcoming the loss of material that occurs with each transfer between reaction vessels in multi-step macroscale procedures. uchicago.edu This has spurred the development of more efficient and streamlined synthetic routes tailored for producing high-purity radiotracers with adequate radioactivity levels for preclinical research. mdpi.comsnmjournals.org

Challenges in Radiotracer Synthesis

A primary challenge lies in the handling and purification of the minuscule quantities of the radiolabeled product. To address this, researchers have developed specialized techniques. For instance, the production of the Vanadium-48 (⁴⁸V) radioisotope itself is a critical first step, often achieved by irradiating titanium foils in a cyclotron. snmjournals.orgnih.govresearchgate.net Following irradiation, the ⁴⁸V must be chemically separated from the target material and purified. snmjournals.org

Synthetic Methodologies and Isotopic Labeling

Recent research has focused on developing efficient methods for the synthesis and characterization of [⁴⁸V]VO(acac)₂. nist.govosti.gov One successful approach involves the chelation of the separated ⁴⁸V with acetylacetone. nih.govresearchgate.net The entire process, from radioisotope production to the final radiotracer, has been optimized to improve radiochemical yield and purity. nih.govresearchgate.net

High-performance liquid chromatography (HPLC) has proven to be an indispensable tool for the characterization and purification of [⁴⁸V]VO(acac)₂ at the tracer level. nist.govosti.govnih.gov By using a combination of radiation and UV detectors, it is possible to identify and isolate the desired radiolabeled compound with a high degree of certainty. nist.govosti.govnih.gov Studies have shown that monitoring the HPLC eluent at a wavelength of 320 nm allows for the distinct detection of VO(acac)₂ separately from its precursor, acetylacetone, which can show overlapping absorption at lower wavelengths like 254 nm. mdpi.comresearchgate.net

Research Findings on Radiosynthesis of [⁴⁸V]VO(acac)₂

Several studies have reported detailed findings on the synthesis and characterization of [⁴⁸V]VO(acac)₂. These provide valuable data on reaction conditions, yields, and analytical parameters.

Table 1: Comparison of Synthesis Methods for [⁴⁸V]VO(acac)₂ This table is interactive. You can sort and filter the data by clicking on the headers.

| Method | Starting Material | Key Steps | Radiochemical Yield | Synthesis Time | Reference |

|---|---|---|---|---|---|

| Method 1 | Irradiated Titanium Foil | Neutralization, heating at 790°C, Chelex-100 column separation, reflux with acetylacetonate | 11% | 13 days | snmjournals.org |

| Method 2 | Irradiated Titanium Foil | AG 50W-X8 column separation, reflux with acetylacetonate | 1.2% | 4 days | snmjournals.org |

| Broder et al. (2022) | Irradiated Titanium Foil | Cyclotron production, separation of ⁴⁸V, chelation as ⁴⁸VO(acac)₂ | 12.86 ± 0.51% | Not specified | nih.govresearchgate.netosti.gov |

| Broder et al. (2024) | Irradiated Titanium Foil | Improved synthesis and HPLC characterization | 19.9% (step-wise yield) | 4 days | nist.govresearchgate.net |

Table 2: HPLC Characterization of [⁴⁸V]VO(acac)₂ This table is interactive. You can sort and filter the data by clicking on the headers.

| Study | HPLC Column | Mobile Phase | Flow Rate (mL/min) | Retention Time of [⁴⁸V]VO(acac)₂ (min) | Retention Time of Standard VO(acac)₂ (min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|---|---|---|

| Broder et al. (2022) | Not specified | Not specified | Not specified | 1:48 | 1:50 | Not specified | nih.govosti.gov |

| Broder et al. (2022) - Method 1 | Not specified | Not specified | Not specified | 1:48 | 1:50 | 320 | snmjournals.org |

| Broder et al. (2022) - Method 2 | Not specified | Not specified | Not specified | 3:10 | 3:03 | 320 | snmjournals.org |

| Broder et al. (2024) | Phenomenex Luna 5 μm C18(2) | 40% to 60% MeCN in water with 0.1% TFA | 1.2 | 1.49 | 1.56 | 320 | mdpi.comresearchgate.net |

These findings highlight the significant progress made in adapting the synthesis of this compound for radiotracer applications. The development of robust, efficient, and well-characterized radiosynthetic methods is crucial for advancing the use of [⁴⁸V]VO(acac)₂ in preclinical research, particularly in the field of cancer imaging. nih.govmdpi.comsnmjournals.orgnih.gov

Structural Elucidation and Coordination Chemistry

Fundamental Coordination Geometry of Vanadyl Acetylacetonate (B107027)

The distinct three-dimensional arrangement of atoms in vanadyl acetylacetonate, with the formula VO(acac)₂, is central to its chemical behavior. wikipedia.org

This compound exhibits a square-pyramidal geometry around the central vanadium atom. wikipedia.orglibretexts.orgchemeurope.comwikipedia.org The base of the pyramid is formed by four oxygen atoms from the two bidentate acetylacetonate (acac) ligands. The vanadium atom sits (B43327) slightly above this plane, with the vanadyl oxygen atom occupying the apical position, perpendicular to the base. nih.gov This coordination geometry has been confirmed through X-ray crystallography. The molecule possesses C₂ᵥ symmetry in its crystalline form. nih.gov

The bond lengths within the complex provide further insight into its structure. The V=O double bond is notably short, while the equatorial V-O bonds are longer.

Selected Bond Lengths in this compound

| Bond | Length (Å) |

|---|---|

| V=O (apical) | 0.16 chemicalbook.com |

| V-O (equatorial) | 0.196–0.197 chemicalbook.com |

The vanadyl group (VO²⁺) is a key feature of the complex, contributing significantly to its stability and reactivity. nih.gov The vanadyl cation is the most stable diatomic cation known in chemistry. nih.gov this compound is recognized as one of the most stable vanadyl chelates, with high equilibrium association constants. nih.govnih.gov This stability is partly attributed to the strong V=O bond. wikipedia.org

The vanadyl group also influences the reactivity of the complex. The vanadium center, being coordinatively unsaturated, can act as a weak Lewis acid, allowing for the formation of adducts at the sixth coordination site, trans to the vanadyl oxygen. wikipedia.orglibretexts.orgchemeurope.com Furthermore, the redox activity of the vanadium center (V⁴⁺/V⁵⁺) is a crucial aspect of its chemical behavior, with the vanadyl group playing a role in mediating electron transfer processes. researchgate.netmdpi.com

Ligand Exchange Reactions and Adduct Formation

The coordination sphere of this compound is not static; it can undergo reactions involving the exchange of its primary ligands or the addition of new ones.

This compound serves as a versatile precursor in coordination chemistry because its acetylacetonate ligands can be readily exchanged. researchgate.net One or both of the acetylacetonate groups can be replaced by various organic ligands, leading to the formation of new oxovanadium(IV) complexes. researchgate.net The nature of the resulting products is influenced by factors such as the type of incoming ligand, the solvent used, and the reaction conditions. researchgate.net

As a weak Lewis acid, this compound can form adducts by coordinating with solvent molecules or Lewis bases at the vacant axial position trans to the vanadyl oxygen. wikipedia.orgchemeurope.com For instance, it forms adducts with pyridine (B92270) and methylamine. wikipedia.orgchemeurope.com In solution, solvent molecules can also interact with the complex. Studies have shown that in methanol (B129727), a methanol molecule can coordinate to the axial position, while another can form a hydrogen bond with the vanadyl oxygen. nih.govresearchgate.netresearchgate.netacs.org Similarly, in aqueous solutions, a water molecule can occupy the axial coordination site. researchgate.net The formation of these adducts can be detected by changes in the complex's spectroscopic properties. researchgate.netgla.ac.uk

Ionic liquids (ILs) can significantly influence the coordination environment and properties of this compound. They can act as both solvents and coordinating species. The anions of ionic liquids can coordinate to the vanadium center, forming adducts and affecting the complex's solubility and electrochemical behavior. iaea.orgresearchgate.net For example, 1-butyl-3-methylimidazolium acetate (B1210297) has been shown to dramatically increase the solubility of this compound in acetonitrile. iaea.orgresearchgate.net

Spectroscopic studies, including EPR, have provided evidence for the formation of strong adducts between this compound and ionic liquid anions. iaea.orgresearchgate.net The coordinating ability of the IL anion plays a dominant role in the solvation of the complex. uoa.gr The Lewis basicity of the anions has been ranked, indicating the varying strength of their interaction with the vanadyl center. rsc.org In some cases, the coordination of IL anions can occur at both equatorial and axial positions, leading to the formation of different isomers. uoa.grrsc.org

Lewis Basicity Order of Selected Ionic Liquid Anions with this compound

| Relative Basicity |

|---|

| PF₆⁻ < NTf₂⁻ < OTf⁻ ≈ MeCO₂⁻ < MeSO₄⁻ < BF₄⁻ ≈ N(CN)₂⁻ < Me₂PO₄⁻ rsc.org |

Influence of Ionic Liquids on this compound Coordination

Structural Stability and Intactness in Biological Environments

The behavior of this compound in biological systems is a critical aspect of its scientific profile, particularly concerning its structural integrity upon interacting with cellular components and transport proteins.

Preservation of Intact Metallochelate Structure Upon Cellular Entry

A significant characteristic of this compound is its ability to remain structurally intact as it enters cells. nih.govmdpi.com This has been demonstrated through the application of advanced spectroscopic techniques such as Electron Nuclear Double Resonance (ENDOR) spectroscopy. mdpi.com The stability of the VO(acac)₂ complex is noteworthy, with stability constants (logK₁ and logK₂) of 8.4 and 15.4, respectively, making it one of the most stable known vanadyl chelates. nih.gov This high stability is a key factor in its ability to traverse the cell membrane without dissociating. nih.gov

Interaction with Serum Transport Proteins and Adduct Formation

Once in the bloodstream, this compound is expected to interact with major serum transport proteins like serum albumin and transferrin. nih.gov Studies have shown that this compound forms a 1:1 adduct with bovine serum albumin (BSA). nih.gov However, other research using various spectroscopic and mass spectrometric techniques did not find evidence of [VO(acac)₂] binding to human serum albumin (HSA). nih.govualg.pt Instead, these studies suggest that at least two VO-acac moieties can bind to human serum apotransferrin (apoHTF), likely forming [VIVO(acac)(apoHTF)] complexes. nih.govualg.pt

Further investigations with model proteins such as lysozyme (B549824) (Lyz) and ubiquitin (Ub) have shown that VIVO(acac)₂ can dissociate into the mono-chelated species, VIVO(acac)⁺, which then binds to these proteins. nih.gov At higher concentrations, adducts of the form n[VIVO(acac)₂]–Protein may also be observed. nih.gov

| Protein | Interaction with this compound | Resulting Species | Reference |

|---|---|---|---|

| Bovine Serum Albumin (BSA) | Forms a 1:1 adduct. | BSA:VO(acac)₂ | nih.gov |

| Human Serum Albumin (HSA) | No indication of binding. | - | nih.govualg.pt |

| Human Serum Apotransferrin (apoHTF) | At least two VO-acac moieties may bind. | [VIVO(acac)(apoHTF)] | nih.govualg.pt |

| Lysozyme (Lyz) | Dissociates to a mono-chelated species which binds. | n[VIVO(acac)]–Lyz, n[VIVO(acac)₂]–Lyz | nih.gov |

| Ubiquitin (Ub) | Dissociates to a mono-chelated species which binds. | n[VIVO(acac)]–Ub | nih.gov |

Influence of Oxidation State Interconversion on Ligand Coordination

The oxidation state of vanadium plays a crucial role in its interaction with biological molecules. In biological systems, vanadium can exist in different oxidation states, primarily +3, +4, and +5. researchgate.net

Studies have shown that if a vanadium(III) complex like V(acac)₃ is introduced, it is oxidized to V(IV)O species, namely VIVO(acac)⁺ and VIVO(acac)₂, which then interact with proteins. nih.govfrontiersin.org This indicates that the +4 oxidation state is more stable and relevant for protein interactions under these conditions. nih.gov

Conversely, a vanadium(V) complex, [VVO₂(acac)₂]⁻, undergoes complete dissociation in the presence of proteins. nih.gov This results in the removal of the acetylacetonate ligands from the coordination sphere of the metal. nih.gov The "bare" VVO₂⁺ ion then interacts with the protein, which acts as a polydentate ligand. nih.gov These findings suggest that only the VIVO complexes of acetylacetonate are likely to remain intact and form adducts with proteins, which could be the species responsible for any observed biological activity. nih.govfrontiersin.org

Spectroscopic Characterization of Vanadyl Acetylacetonate

Electronic Spectroscopy

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) region, is instrumental in understanding the d-orbital energy levels of the vanadium center and the nature of ligand-to-metal charge transfer.

The UV-Vis absorption spectrum of vanadyl acetylacetonate (B107027) is characterized by several bands corresponding to d-d electronic transitions and charge-transfer bands. In chloroform solution, for instance, the spectrum exhibits distinct absorption maxima. gla.ac.uk The d-d transitions, which are typically weaker, are observed in the visible region and provide information about the ligand field splitting of the vanadium d-orbitals. tandfonline.com More intense charge-transfer bands are typically found in the ultraviolet region. ias.ac.in The positions and intensities of these bands are sensitive to the coordination environment of the vanadium ion.

High-performance liquid chromatography (HPLC) coupled with UV detection is a valuable analytical technique for the characterization of vanadyl acetylacetonate. nih.gov While both this compound and the free acetylacetone (B45752) ligand show overlapping absorption in the far-UV at around 254 nm, their absorption properties are distinct at 320 nm, allowing for selective detection of the complex. nih.gov

Table 1: UV-Vis Absorption Bands of this compound in Chloroform

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 15,000 | d-d transition |

| 18,000 | d-d transition |

| 24,000 | d-d transition |

| 35,400 | Charge Transfer |

Data sourced from solution spectra. gla.ac.uk

This compound exhibits solvatochromism, meaning its color and UV-Vis absorption spectrum change with the polarity and coordinating ability of the solvent. wikipedia.org This phenomenon arises from the interaction of solvent molecules with the solute, which alters the energy levels of its electronic ground and excited states. wikipedia.org The changes in the UV-Vis spectrum upon dissolution in different organic solvents are attributed to the coordination of a solvent molecule to the vacant sixth coordination site of the square-pyramidal VO(acac)₂ complex. ias.ac.in

This coordination is also reflected in the vibrational spectra. For example, the V=O stretching frequency in the infrared spectrum is sensitive to the solvent environment. actachemscand.org The formation of adducts with donor solvents like pyridine (B92270) leads to a noticeable shift in the electronic absorption bands. For example, the d-d transition bands show a shift when the solvent is changed from chloroform to pyridine. gla.ac.uk This is due to the pyridine molecule coordinating to the vanadium center, which alters the ligand field and consequently the d-orbital energies. art-xy.comukessays.com

Table 2: Solvatochromic Shift of V=O Stretching Frequency in Different Solvents

| Solvent | V=O Stretching Frequency (cm⁻¹) |

|---|---|

| Carbon Tetrachloride | 1004 |

| Chloroform | 1001 |

| Tetrahydrofuran (THF) | 983 |

| Pyridine | 965.5 |

| Ethanol | 981 |

Data reflects the influence of solvent coordination on the V=O bond. actachemscand.org

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared and Raman techniques, provides detailed information about the bonding and structure of this compound by probing its molecular vibrations.

The infrared (IR) spectrum of this compound is dominated by a very strong absorption band corresponding to the V=O stretching vibration, which typically appears around 995-997 cm⁻¹. art-xy.comcas.cz This band is a characteristic signature of vanadyl complexes. The formation of adducts, for example with pyridine, causes this band to shift to a lower frequency (around 965 cm⁻¹), indicating a weakening of the V=O bond due to the donation of electron density from the pyridine nitrogen to the vanadium d-orbitals. art-xy.comukessays.com Other significant bands in the IR spectrum include those arising from the acetylacetonate ligand, such as C=O and C=C stretching vibrations. researchgate.net

Table 3: Key Infrared Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 995 | ν(V=O) |

| 1578 | ν(C=O) + ν(C=C) |

| 1518 | ν(C=O) |

| 1425 | δ(CH₃) |

| 1278 | ν(C-CH₃) + δ(C-H) |

| 1188 | δ(CH₃) |

| 1020 | ρ(CH₃) |

| 935 | ν(C-CH₃) + ν(C-O) |

| 795 | π(C-H) |

| 685 | Ring deformation + ν(V-O) |

| 480 | ν(V-O) |

Assignments based on solid-state IR spectroscopy. cas.czresearchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the V=O stretching vibration also gives rise to a strong and polarized band in the Raman spectrum, observed at approximately 990 cm⁻¹ in chloroform solution. cas.cz The close correspondence between the IR and Raman frequencies for the V=O stretch is a typical feature for vanadyl complexes. cas.cz The Raman spectrum also reveals various vibrational modes of the acetylacetonate ligands, which can be assigned by comparison with the spectra of similar metal acetylacetonate complexes. cas.czjst.go.jp

Table 4: Prominent Raman Bands of this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 990 | ν(V=O) |

| 1598 | ν(C=O) + ν(C=C) |

| 1528 | ν(C=O) |

| 1450 | δ(CH₃) |

| 1370 | δ(CH₃) |

| 1290 | ν(C-CH₃) + δ(C-H) |

| 1025 | ρ(CH₃) |

| 940 | ν(C-CH₃) + ν(C-O) |

| 690 | Ring deformation + ν(V-O) |

| 485 | ν(V-O) |

Data from Raman spectroscopy of a saturated solution in chloroform. cas.cz

Terahertz time-domain spectroscopy (THz-TDS) is a powerful technique for investigating low-frequency vibrational modes (phonons) in solid-state materials. springernature.comyale.edu In the context of this compound, THz-TDS has been employed to study spin-phonon coupling, which is the interaction between the spin of the unpaired electron on the vanadium ion and the lattice vibrations. nih.govnih.gov These interactions are crucial as they can influence the spin relaxation times, a key parameter for potential applications in quantum information processing. acs.org

Studies have shown that the THz spectra of powdered this compound, recorded over a range of temperatures (10-300 K), reveal several low-energy phonon modes. nih.govnih.gov The frequencies of these phonons exhibit a temperature dependence, shifting to lower energies and broadening as the temperature increases. nih.gov This data, in conjunction with computational methods like density functional theory (DFT), allows for a detailed understanding of how temperature affects the spin-phonon coupling in this molecule. nih.govacs.org

Table 5: Low-Frequency Phonon Modes of this compound at 10 K

| Peak | Frequency (cm⁻¹) |

|---|---|

| p1 | 43.9 |

| p2 | 60.5 |

| p3 | 82.3 |

| p4 | 98.7 |

| p5 | 115.2 |

Frequencies determined from THz-TDS of a crystalline powder sample. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species like this compound, providing detailed information about its electronic structure, spin state, and coordination environment. udel.edu The vanadium(IV) center in this compound has a d¹ electron configuration, making it EPR active. udel.edu

Vanadyl complexes, including this compound, are characterized by an electron spin S = 1/2. udel.edunih.gov The nearly 100% natural abundance of the ⁵¹V isotope, which has a nuclear spin I = 7/2, leads to hyperfine coupling with the unpaired electron. udel.edunih.govrsc.org This interaction splits the EPR signal into a characteristic eight-line pattern. udel.edursc.org The ground state electronic configuration of the vanadyl ion (VO²⁺) features the single unpaired electron residing in a non-bonding dxy orbital. udel.edunih.gov

The strong axial ligand field created by the short V=O bond removes orbital degeneracy, making the dxy orbital the lowest in energy and the only one that is half-occupied. nih.gov This results in a system that is well-described by a spin S = 1/2 with a slightly anisotropic g-tensor close to the free electron value. nih.gov The distribution of the unpaired electron is not entirely confined to the vanadium center; it can delocalize onto the coordinating ligands. Studies on related vanadyl complexes have shown that this spin density delocalization can be investigated through superhyperfine interactions with ligand nuclei. nih.gov For instance, in heterobimetallic lantern complexes containing both vanadium and platinum, EPR spectra revealed superhyperfine coupling with the ¹⁹⁵Pt nucleus, indicating that the spin density delocalizes onto the Pt²⁺ ion through both π and δ pathways. nih.gov

Due to the molecular structure of this compound, its EPR spectra, particularly in frozen solutions or powders, exhibit significant anisotropy. udel.edumanchester.ac.uk This orientation dependence arises because the magnetic interactions, such as the Zeeman and hyperfine interactions, are described by tensors. manchester.ac.uk The strong, short vanadium-oxygen double bond (V=O) in the vanadyl unit imposes a unique axis of symmetry, resulting in an axial or nearly axial EPR spectrum. udel.edu

In these anisotropic spectra, two distinct sets of parameters are observed: one for when the V=O bond is oriented parallel to the external magnetic field (denoted by the subscript ∥) and another for when it is oriented perpendicularly (denoted by the subscript ⊥). udel.edu This results in different g-values (g∥ and g⊥) and hyperfine coupling constants (A∥ and A⊥). udel.edumanchester.ac.uk Typically for vanadyl complexes, the parallel hyperfine coupling constant (A∥) is significantly larger than the perpendicular component (A⊥). udel.edu The analysis of these anisotropic parameters provides a wealth of electronic and structural information. manchester.ac.uk

A study of a vanadyl complex in a frozen 1:1 mixture of dichloromethane and ethanol yielded an axially symmetric spectrum with the following parameters: g∥ = 1.959, g⊥ = 1.969, A∥ = 165.0 × 10⁻⁴ T, and A⊥ = 52.5 × 10⁻⁴ T. researchgate.net These anisotropic parameters are consistent with the expected square-pyramidal structure of the complex. researchgate.net

Table 1: Anisotropic EPR Parameters for a Vanadyl Complex

| Parameter | Value |

|---|---|

| g∥ | 1.959 |

| g⊥ | 1.969 |

| A∥ (× 10⁻⁴ T) | 165.0 |

| A⊥ (× 10⁻⁴ T) | 52.5 |

Data from a frozen solution of a vanadyl complex in a dichloromethane and ethanol mixture. researchgate.net

The square-pyramidal geometry of this compound features a vacant coordination site trans to the vanadyl oxygen, often referred to as the sixth position. EPR spectroscopy is highly sensitive to the coordination of solvent molecules or other ligands at this axial site. researchgate.netaip.org The binding of a ligand to this position perturbs the electronic environment of the vanadium center, leading to measurable changes in the g and A tensor values.

Studies have examined the electron spin resonance spectra of this compound in benzene solution with various adducts. aip.org The formation of adducts with ligands like pyridine, piperidine, and 2-picoline at the sixth position was investigated, and the kinetics of these reactions were determined. aip.org For example, the reaction with pyridine to form the VO(acac)₂·pyridine adduct was found to have a forward rate constant (kf) of 1.0 × 10⁹ M⁻¹·sec⁻¹ and a reverse rate constant (kr) of 1.3 × 10⁷ sec⁻¹. aip.org These studies demonstrate that EPR can be used to probe the thermodynamics and kinetics of ligand binding to the axial position. aip.org The coordination of strongly coordinating solvents can also favor the formation of cis isomers in the equatorial plane for some this compound derivatives. nih.gov

Table 2: Kinetic Data for Adduct Formation with this compound

| Ligand | kf (M⁻¹·sec⁻¹) | kr (sec⁻¹) |

|---|---|---|

| Pyridine | 1.0 × 10⁹ | 1.3 × 10⁷ |

| Piperidine | ≤ 2.8 × 10⁹ | ≤ 2.0 × 10⁶ |

| 2-Picoline | 5.0 × 10⁷ | 7.0 × 10⁷ |

Data obtained from EPR studies in benzene solution. aip.org

Advanced pulsed EPR techniques, such as Electron Nuclear Double Resonance (ENDOR) and Electron Spin Echo Envelope Modulation (ESEEM), provide even higher resolution and more detailed information about the structure of this compound and related complexes. nih.govacs.orgrsc.org

ENDOR spectroscopy directly measures the hyperfine interactions between the unpaired electron and surrounding magnetic nuclei. acs.org This technique has been used to resolve the magnetic hyperfine interactions between the d¹ electron on the V(IV) center and ligand protons in vanadyl porphyrins, demonstrating that ENDOR can serve as a fingerprinting technique for ligand speciation. acs.org For the aqueous vanadyl ion, pulsed ENDOR experiments have been used to determine the hyperfine and nuclear quadrupole coupling parameters of the ⁵¹V nucleus. nih.gov These experiments yielded values of |Axx| = 208.5 MHz, |Ayy| = 208.5 MHz, |Azz| = 547.0 MHz, and a nuclear quadrupole coupling of |e²qQ| = 5.6 MHz. nih.gov

ESEEM spectroscopy is particularly useful for detecting weakly coupled nuclei and has been used to characterize paramagnetic centers in various vanadium oxides. rsc.org In studies of vanadia supported on silica, ESEEM revealed that the EPR signals originated from surface-bound vanadyl species. rsc.org These pulsed techniques are critical for understanding the coordination environment, including the nature of axial ligands, which is often difficult to probe with conventional continuous wave (CW) EPR alone. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H Nuclear Magnetic Relaxation Dispersion (NMRD) is a technique that measures the spin-lattice relaxation rate (1/T₁) of solvent protons as a function of the external magnetic field strength. rsc.orgrsc.org For paramagnetic complexes like this compound in solution, this technique provides valuable insights into the structural and dynamic parameters that govern relaxation. rsc.org

A detailed study of [VO(acac)₂] in aqueous solution involved measuring NMRD profiles at different temperatures over a ¹H Larmor frequency range of 0.01–120 MHz. rsc.orgrsc.org The analysis of these profiles revealed contributions from both outer-sphere and inner-sphere relaxation mechanisms. rsc.org The inner-sphere mechanism, arising from water molecules coordinated to the vanadium center, showed contributions from both dipolar and scalar interactions. rsc.org

By fitting the NMRD data in conjunction with EPR data, key dynamic parameters can be extracted. The rotational correlation time (τR), which describes the tumbling rate of the complex in solution, was determined. rsc.orgunito.it For [VO(acac)₂], the τR value was found to be longer than for other smaller vanadyl complexes, despite having a similar molecular weight. rsc.org This integrated approach, combining NMRD and EPR, allows for a comprehensive description of the relaxometric behavior of vanadyl complexes, providing information on water exchange rates and hyperfine coupling constants of coordinated water molecules. rsc.orgunito.it

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

| Piperidine |

| 2-Picoline |

| Dichloromethane |

| Ethanol |

| Benzene |

| Vanadyl tetraphenylporphyrin |

| Vanadyl diphenylporphyrin |

| Vanadyl octaethylporphyrin |

⁵¹V NMR Spectroscopy for Vanadium(V) Products

This compound is a Vanadium(IV) complex, which is a paramagnetic d¹ species. Due to its paramagnetic nature, it does not produce a detectable high-resolution ⁵¹V NMR signal. researchgate.nethuji.ac.il Consequently, ⁵¹V NMR spectroscopy is primarily employed to identify and characterize the diamagnetic Vanadium(V) species that result from the oxidation of this compound. researchgate.net The technique is highly sensitive to the coordination environment and oxidation state of the vanadium center, making it an invaluable tool for studying the transformation of this compound into its various V(V) products. wikipedia.org

The oxidation of this compound, often facilitated by reagents such as hydrogen peroxide, leads to the formation of various peroxovanadium(V) species. These oxidation products are readily observable by ⁵¹V NMR. For instance, in a system containing this compound and pyrazine-2-carboxylic acid, the introduction of hydrogen peroxide results in the displacement of the acetylacetonato ligands and the formation of new V(V) species. The ⁵¹V NMR spectrum of this reaction mixture reveals distinct signals corresponding to these newly formed peroxovanadate complexes. researchgate.net

Detailed research findings have identified specific chemical shifts for these V(V) oxidation products. Upon oxidation with an excess of hydrogen peroxide, two primary signals have been observed at approximately -535 ppm and -550 ppm. researchgate.net These signals are characteristic of peroxovanadium(V) species. The chemical shifts of various peroxovanadate and vanadate (B1173111) species have been extensively documented, allowing for the assignment of these signals to specific structural types, such as monoperoxo [VO(O₂)]⁺ and diperoxo [VO(O₂)₂]⁻ complexes. rsc.orgresearchgate.net The precise chemical shift is sensitive to the ligand environment and the number of peroxo groups coordinated to the vanadium center. rsc.org

The following table summarizes the ⁵¹V NMR spectroscopic data for key Vanadium(V) species formed from the oxidation of this compound precursors.

| Vanadium(V) Species | ⁵¹V Chemical Shift (δ, ppm) |

| Peroxovanadium(V) Species 1 | -535 |

| Peroxovanadium(V) Species 2 | -550 |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a central computational method for investigating the properties of transition metal complexes like vanadyl acetylacetonate (B107027) due to its favorable balance of accuracy and computational cost.

DFT calculations are widely employed to predict and refine the molecular structure of vanadyl acetylacetonate. The coordination geometry around the pentacoordinated V(IV) metal center is consistently predicted to be a distorted square pyramid. acs.orgnih.gov This structure is characterized by a central vanadyl ion (VO²⁺) coordinated to two bidentate acetylacetonate ligands in the equatorial plane. acs.orgnih.gov

The accuracy of the predicted geometry is highly dependent on the choice of the functional and basis set. Studies evaluating various DFT methodologies for transition metal complexes have found that hybrid functionals, such as PBE0, often provide superior performance in reproducing experimental structures. rsc.orgsemanticscholar.org For instance, combining the PBE0 functional with a triple-zeta basis set like def2-TZVP for ligand atoms, alongside relativistic approximations such as the Zeroth-Order Regular Approximation (ZORA), has been shown to yield highly accurate metrical parameters. rsc.org Full geometry optimization using methods like B3LYP with an appropriate basis set, such as LANL2DZ, is a common approach to determine the most stable configuration of such complexes. allsubjectjournal.com

Table 1: Representative Optimized Structural Parameters for this compound

Note: Specific bond lengths and angles can vary depending on the functional, basis set, and computational model (e.g., gas phase vs. solvent).

| Parameter | Typical DFT Calculated Value Range | Description |

|---|---|---|

| V=O Bond Length | ~1.58 - 1.62 Å | The length of the axial vanadyl bond. |

| V-O (equatorial) Bond Length | ~1.95 - 2.00 Å | The length of the bonds between vanadium and the oxygen atoms of the acetylacetonate ligands. |

| O-V-O (equatorial) Angle | ~85° - 90° and ~145° - 150° | The angles between the equatorial oxygen atoms, reflecting the distorted square pyramidal geometry. |

This compound is a promising candidate for molecular electronic spin qubits, making the understanding of spin-phonon coupling crucial. acs.orgnih.govnih.gov This coupling represents the interaction between the electron spin on the vanadium center and the vibrational modes (phonons) of the molecular crystal, which is a primary mechanism for spin relaxation and decoherence. DFT calculations are instrumental in characterizing these interactions.

Theoretical studies have shown that the vibrational properties and their influence on spin relaxation pathways can be investigated in depth using DFT. acs.org By calculating the vibrational frequencies and analyzing how they change with temperature, researchers can gain insights into the anharmonic frequency shifts observed experimentally. nih.govnih.gov This analysis helps to identify the specific vibrational modes that couple most strongly to the spin system, providing a pathway for the rational design of new molecules with longer spin coherence times. researchgate.net The magnitude of spin-phonon coupling has been shown to be sensitive to the anisotropic variation of the crystal's unit cell parameters with temperature. acs.orgnih.gov

DFT methods are used to calculate the parameters that govern Electron Paramagnetic Resonance (EPR) spectra, namely the g-tensor and the hyperfine coupling (A-tensor). These parameters provide detailed information about the electronic structure and the environment of the unpaired electron.

The calculation of the ⁵¹V hyperfine A-tensor using DFT has shown good agreement with experimental data. rsc.org Functionals with a moderate amount of Hartree-Fock exchange, such as TPSS0 (a variant of TPSSh with 25% HF exchange), have been found to perform well in predicting the spin density distribution and, consequently, the A-tensor values for V(IV) complexes. rsc.org

Conversely, the prediction of g-tensors with DFT is known to be more challenging, with results often depending significantly on the chosen functional. rsc.org While DFT can be used for g-tensor calculations, more advanced multireference methods like Complete Active Space Self-Consistent Field (CASSCF) are sometimes required to achieve better quantitative agreement with experimental values for vanadyl complexes. rsc.orgru.nl

Table 2: Comparison of Experimental and DFT-Calculated EPR Parameters for this compound

Note: Values are representative and can vary based on experimental conditions and computational methods.

| Parameter | Typical Experimental Value | Typical Calculated Value (Method) |

|---|---|---|

| Az (⁵¹V) | ~ -470 to -480 MHz | ~ -460 to -490 MHz (TPSS0) rsc.org |

| gz | ~ 1.94 - 1.95 | ~ 1.93 - 1.96 (CASSCF/NEVPT2) rsc.org |

| gx, gy | ~ 1.98 - 1.99 | ~ 1.97 - 1.99 (CASSCF/NEVPT2) rsc.org |

The electronic and spectral properties of this compound can be influenced by its environment, particularly in solution. DFT calculations, often combined with continuum solvent models, are used to investigate these solvent effects. chemrxiv.org Studies have explored how interactions with solvent molecules can lead to the formation of adducts, altering the coordination sphere and electronic structure of the complex. researchgate.net For example, DFT studies have corroborated experimental evidence for the formation of strong adducts between VO(acac)₂ and ionic liquids in an acetonitrile solution, which significantly impacts its properties. researchgate.net These computational models can help interpret changes observed in electronic and ESR spectra when the compound is dissolved in different media. bohrium.comacs.org

Molecular Dynamics Simulations and Energy Surface Analysis

While DFT provides a static picture of molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions over time.

The foundation of any molecular dynamics simulation is the potential energy surface (PES), which describes the energy of a system as a function of its atomic coordinates. emory.edu For complex systems like this compound, developing an accurate PES is a significant challenge. Modern approaches often use machine learning techniques to construct PESs from a set of high-level quantum chemical calculations (e.g., DFT or coupled-cluster methods). researchgate.netchemrxiv.org

These simulations allow for the exploration of the conformational landscape and the study of intermolecular interactions, such as those that occur in the crystalline state or in solution. acs.org By simulating the movement of atoms over time, MD can provide insights into vibrational dynamics, solvent-solute interactions, and the structural fluctuations that influence spin-phonon coupling. acs.orgnih.gov While large-scale, reactive MD simulations on this compound itself are not widely reported, the methodologies for generating the necessary high-dimensional PESs are well-established and can be applied to investigate its dynamic properties and intermolecular forces in detail. emory.edumit.edu

Docking Calculations in Biospeciation Studies

Computational docking calculations are a powerful tool for investigating the interactions of this compound with biological macromolecules. These in silico methods provide insights into how the complex might behave in a biological environment, a field of study known as biospeciation. Docking simulations can predict the preferred binding sites on proteins and model the geometry of the resulting adducts, offering a molecular-level understanding of the compound's interactions with biological targets.

Prediction of Metal Binding Residues in Proteins

Docking calculations have been successfully employed to predict the specific amino acid residues involved in the binding of vanadyl species to proteins. cnr.it When this compound, [VIVO(acac)2], is introduced into a biological system, it can dissociate into the mono-chelated species, [VIVO(acac)]+, which then interacts with proteins. cnr.it Computational techniques are used to foresee which residues will interact with the vanadium ion and how the adducts are stabilized through secondary interactions like hydrogen bonds and van der Waals contacts. researchgate.net

In studies involving model proteins such as lysozyme (B549824) (Lyz) and ubiquitin (Ub), docking calculations have complemented experimental techniques like Electrospray Ionization-Mass Spectrometry (ESI-MS) and Electron Paramagnetic Resonance (EPR). cnr.it For lysozyme, computational results indicated that four to five sites are available for interaction with the [VIVO(acac)]+ moiety, which aligns with ESI-MS measurements. cnr.it Specifically, in the region spanning residues 44–52, one or two [VIVO(acac)]+ units can bind to the protein, coordinating with two residues simultaneously. cnr.it

The predictive power of these computational models is crucial, especially when dealing with metallodrugs that may bind to sites not naturally evolved for metal coordination. researchgate.net These calculations help to identify potential binding pockets and the key residues that facilitate the interaction. For instance, in the case of lysozyme, weak bonds with Tryptophan-63 (Trp63) and Alanine-107 (Ala107) were identified as contributing to the stabilization of the adduct. researchgate.net

| Protein | Vanadyl Species | Predicted Number of Binding Sites | Key Interacting Residue Regions/Residues | Supporting Techniques |

|---|---|---|---|---|

| Lysozyme (Lyz) | [VIVO(acac)]+ | 4-5 | Region 44–52, Trp63, Ala107 | ESI-MS, EPR |

| Ubiquitin (Ub) | [VIVO(acac)]+ | Data Not Specified | Data Not Specified | ESI-MS, EPR |

Modeling Adducts with Biological Ligands

Beyond identifying binding residues, docking calculations allow for the detailed modeling of the adducts formed between vanadyl species and biological ligands, such as proteins. cnr.it These models provide a three-dimensional representation of the interaction, showing the coordination geometry and the non-covalent interactions that stabilize the complex.

When [VIVO(acac)2] interacts with proteins, it can form different types of adducts, including n[VIVO(acac)]–Protein and n[VIVO(acac)2]–Protein. cnr.it The formation of these adducts is dependent on factors like the concentration of the vanadium complex and the specific protein involved. cnr.it For example, the binding of the intact [VIVO(acac)2] is more likely at higher vanadium concentrations. cnr.it

Computational models have visualized the inert binding of [VIVO(acac)2] to lysozyme, illustrating the specific orientation of the complex in the binding pocket. researchgate.net These models show the formation of weak bonds, such as a hydrogen bond between the vanadyl oxygen (V=O) and the amide proton of Trp63, which helps to anchor the complex. researchgate.net The modeling takes into account the whole rigid protein for non-coordination dockings to find the most stable binding sites. cnr.it Such studies are vital for understanding how these potential therapeutic agents are transported and interact within a biological system, suggesting that the adducts formed by the surviving VIVO complex could be the pharmacologically active species. cnr.it

Mechanistic Insights from Computational Approaches

Computational chemistry offers profound insights into the reaction mechanisms involving this compound. By modeling reaction pathways and calculating the energies of transition states, theoretical approaches can elucidate the step-by-step processes of chemical transformations, providing details that are often difficult to capture through experimental methods alone.

Elucidation of Reaction Pathways and Transition States

Theoretical modeling has been instrumental in clarifying the reaction mechanisms of this compound in various chemical processes, from redox reactions in battery applications to its role as a catalyst in organic synthesis.

A significant application of computational approaches has been in understanding the reduction of this compound, [VIVO(acac)2], to vanadium acetylacetonate, [VIII(acac)3]. pnnl.govnih.gov This reaction is crucial for applications like redox flow batteries, where the formation of [VIVO(acac)2] from [VIII(acac)3] due to moisture contamination was previously considered irreversible under normal operating conditions. pnnl.govnih.govosti.gov Computational studies helped to propose a new mechanism where this reduction can occur efficiently. pnnl.govnih.gov The proposed pathway involves the presence of excess acetylacetone (B45752) (Hacac) and free protons (H+), allowing for a one-electron-transfer reduction to take place at much lower potentials than previously thought. pnnl.govnih.gov This computationally-derived mechanism suggests an in situ method to recover the active material, significantly improving the efficiency and cycle life of the battery. pnnl.govnih.gov

In the realm of organic chemistry, this compound is a well-known catalyst for the epoxidation of allylic alcohols using tert-butyl hydroperoxide (TBHP). chem-station.comwikipedia.org Computational studies can model the formation of the active catalytic species, a vanadium(V) complex, which coordinates with both the alcohol substrate and the hydroperoxide. wikipedia.org This modeling helps to explain the high diastereoselectivity of the reaction, as the coordination directs the delivery of the oxygen atom to the alkene in proximity to the hydroxyl group. chem-station.comwikipedia.org The elucidation of the transition state geometry for this oxygen transfer step is a key outcome of such computational investigations.

| Reaction | Reactants | Products | Key Mechanistic Feature | Application |

|---|---|---|---|---|

| Reduction | VO(acac)2, excess Hacac, H+ | V(acac)3 | One-electron-transfer reduction at lower potential | Redox Flow Batteries |

| Catalytic Epoxidation | Allylic alcohol, TBHP, VO(acac)2 (catalyst) | Epoxy alcohol | Formation of a V(V) intermediate coordinating the substrate and oxidant | Organic Synthesis |

Catalytic Applications and Reaction Mechanisms

Oxidation Reactions

Vanadyl acetylacetonate (B107027), VO(acac)₂, serves as a highly effective precatalyst in a variety of oxidation reactions. Its utility is most pronounced when paired with a suitable co-oxidant, which transforms the initial vanadium(IV) complex into the catalytically active vanadium(V) species. core.ac.ukwikipedia.org This activation is fundamental to its catalytic cycle, enabling transformations such as the epoxidation of unsaturated compounds. acs.orgmdpi.com

The VO(acac)₂-catalyzed epoxidation of alkenes, especially allylic alcohols, is a cornerstone transformation in organic synthesis. mdpi.comchem-station.com The system demonstrates remarkable selectivity and efficiency, making it a preferred method for creating specific epoxide stereoisomers. While simple olefins can be epoxidized, the reaction rate is significantly slower—by approximately 100 times—compared to that of allylic alcohols, highlighting the crucial role of the hydroxyl group. guidechem.com

The combination of a catalytic amount of vanadyl acetylacetonate with tert-butyl hydroperoxide (TBHP) as the terminal oxidant constitutes a widely used system for the selective epoxidation of allylic alcohols. wikipedia.orgchem-station.com In this system, VO(acac)₂ is initially oxidized by TBHP to a vanadium(V) species, which is the true catalytic entity. wikipedia.orgugent.be This V(V) species forms an active complex with both the TBHP and the substrate. The reaction proceeds under mild conditions and typically provides high yields of the corresponding epoxy alcohols, making this method valuable in the synthesis of complex molecules. guidechem.comorganic-chemistry.org The catalytic cycle involves the formation of various active and inactive vanadium complexes, with alkylperoxo vanadium(V) species identified as key intermediates responsible for the oxygen transfer to the alkene. core.ac.ukresearchgate.net

The VO(acac)₂/TBHP system is renowned for its exceptional selectivity.

Regioselectivity: In substrates containing multiple double bonds, such as geraniol, the epoxidation occurs exclusively at the double bond adjacent to the allylic hydroxyl group. wikipedia.orgacs.org This is in stark contrast to other epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), which reacts less selectively with both alkenes. wikipedia.org This high regioselectivity is attributed to the coordination of the substrate's alcohol function to the vanadium center, which directs the oxidant to the proximal double bond. wikipedia.org

Stereoselectivity: The epoxidation of cyclic and acyclic allylic alcohols proceeds with high diastereoselectivity. For cyclic allylic alcohols, the reaction typically yields the cis or syn epoxy alcohol, where the epoxide is formed on the same face as the hydroxyl group. guidechem.comwikipedia.orgsci-hub.se This outcome is often complementary to the results obtained with m-CPBA, which may favor the trans product. guidechem.comsci-hub.se For example, the epoxidation of (E)-cyclooct-2-en-1-ol with VO(acac)₂/TBHP gives predominantly the cis-epoxy alcohol, whereas m-CPBA yields the trans isomer. sci-hub.se This predictable stereocontrol is a direct consequence of the hydroxyl group's directing effect within the catalyst-substrate complex.

| Allylic Alcohol Substrate | Catalyst System | cis/trans Epoxide Ratio | Yield (%) |

|---|---|---|---|

| Cyclohept-2-en-1-ol | VO(acac)₂/TBHP | 99:1 | 98 |

| m-CPBA | 11:89 | 95 | |

| (E)-Cyclooct-2-en-1-ol | VO(acac)₂/TBHP | 99:1 | 99 |

| m-CPBA | 3:97 | 98 | |

| (E)-Cyclonon-2-en-1-ol | VO(acac)₂/TBHP | 98:2 | 95 |

| m-CPBA | 2:98 | 93 |

The accepted mechanism for this transformation is the Sharpless mechanism. acs.orgugent.be The catalytic cycle begins with the oxidation of the vanadyl(IV) acetylacetonate precatalyst to a vanadium(V) species by TBHP. wikipedia.orgresearchgate.net This V(V) center then coordinates with the allylic alcohol to form a vanadium alkoxide. Subsequently, TBHP also coordinates to the vanadium center, forming a key vanadium(V)-alkoxide-peroxide intermediate.

Within this ternary complex, a concerted, intramolecular oxygen transfer occurs from the coordinated peroxide to the alkene double bond. ugent.beresearchgate.net Theoretical studies using density functional theory (DFT) support this concerted pathway as the most favorable, having a lower activation barrier compared to alternative stepwise or radical mechanisms. nih.govrsc.org The reaction regenerates a vanadium(V) alkoxide species, which can then be displaced by another molecule of allylic alcohol to continue the catalytic cycle. The entire process occurs with the vanadium atom remaining in the +5 oxidation state. ugent.be

The hydroxyl group of the allylic alcohol substrate is not merely a spectator; it is essential for the high rates and selectivities observed in vanadium-catalyzed epoxidations. wikipedia.org The alcohol first coordinates to the Lewis acidic vanadium(V) center, replacing a ligand to form a vanadium alkoxide intermediate. wikipedia.org This step anchors the substrate to the catalyst and pre-organizes the transition state assembly.

This coordination geometry places the alkene double bond in close proximity to the peroxide, which is also bound to the vanadium center. wikipedia.orgwikipedia.org This templating effect ensures that the oxygen atom is delivered intramolecularly to the syn-face of the double bond relative to the hydroxyl group, leading to the characteristic high diastereoselectivity. wikipedia.orgsci-hub.se In cyclic systems, the conformation of the hydroxyl group (e.g., pseudo-axial vs. pseudo-equatorial) can significantly influence the reaction rate. Studies have shown that a pseudo-axial orientation can accelerate the reaction by more than 30-fold compared to a pseudo-equatorial one, further underscoring the geometric constraints imposed by the directing hydroxyl group. wikipedia.org

While the VO(acac)₂/TBHP system is highly effective for epoxidation, a competing reaction pathway, dehydrogenation, can also occur. sci-hub.sersc.org This side reaction involves the oxidation of the secondary allylic alcohol to the corresponding α,β-unsaturated ketone. The chemoselectivity between these two pathways—epoxidation of the double bond versus dehydrogenation of the alcohol—is influenced by the structure of the substrate and the reaction conditions. For certain conformationally constrained allylic alcohols, dehydrogenation can become the predominant reaction pathway, significantly reducing the yield of the desired epoxy alcohol. sci-hub.se This competition highlights a limitation of the catalytic system and underscores the importance of substrate structure in dictating the reaction outcome. rsc.org

Epoxidation of Olefins and Allylic Alcohols

Carbon-Carbon and Carbon-Nitrogen Bond Formation

This compound has been shown to be an effective catalyst for the Mannich reaction. The Mannich reaction is a three-component condensation that involves an active hydrogen compound (like a ketone), an aldehyde, and an amine (primary or secondary) to form a β-amino carbonyl compound, also known as a Mannich base.

The catalytic role of this compound in this reaction is to facilitate the formation of the key intermediate, an iminium ion, from the aldehyde and the amine.

Reaction Mechanism:

The generally accepted mechanism for the Mannich reaction proceeds as follows:

Formation of Iminium Ion: The amine and the aldehyde react to form a hemiaminal, which then dehydrates to form an electrophilic iminium ion. This compound acts as a Lewis acid to catalyze this step.

Enolization: The carbonyl compound containing an acidic α-proton tautomerizes to its enol form.

Nucleophilic Attack: The enol form of the carbonyl compound acts as a nucleophile and attacks the electrophilic iminium ion.

Formation of Mannich Base: A new carbon-carbon bond is formed, and after proton transfer, the final β-amino carbonyl product (Mannich base) is generated.

In some variations of the Mannich-type reaction, this compound can catalyze the in-situ generation of iminium ions from amine N-oxides.

Catalyst Heterogenization and Support Effects

To enhance the reusability and stability of this compound as a catalyst, it can be immobilized on solid supports. This process, known as heterogenization, offers advantages in terms of catalyst separation from the reaction mixture and potential improvements in catalytic activity and selectivity due to support effects.

One effective method for heterogenizing this compound is to anchor it onto amine-functionalized clays. Clays, such as laponite and montmorillonite K10, can be functionalized with amine groups by treating them with organosilanes like (3-aminopropyl)triethoxysilane (APTES).

The immobilization of the [VO(acac)₂] complex onto the amine-functionalized clay occurs through a condensation reaction. A Schiff base is formed between one of the carbonyl groups of an acetylacetonate ligand and a primary amine group on the surface of the clay. core.ac.uk This covalent linkage ensures the strong anchoring of the vanadium complex to the support.

Table 2: Comparison of Vanadium Loading on Different Clay Supports

| Clay Support | Functionalization | Vanadium Content |

| Laponite | None | Higher |

| Laponite | Amine-functionalized | Lower |

| Montmorillonite K10 | None | Lower |

| Montmorillonite K10 | Amine-functionalized | Higher |

Data compiled from studies on the immobilization of this compound. core.ac.uk

The nature of the clay support and the functionalization method have a significant impact on the vanadium loading and the catalytic performance of the resulting material. For instance, in the case of K10-montmorillonite, functionalization with APTES was found to enhance the anchorage of the vanadium complex. core.ac.uk In contrast, for laponite, direct immobilization onto the parent clay resulted in a higher vanadium loading. core.ac.uk These supported catalysts have shown activity in oxidation reactions, such as the epoxidation of geraniol. core.ac.uk

Supported on Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) have emerged as promising supports for catalysts due to their high porosity, tunable structures, and large surface areas. The immobilization of this compound onto MOFs has been shown to create robust and efficient heterogeneous catalysts.

A notable example involves the use of the zirconium-based MOF, UiO-66. This compound can be incorporated into UiO-66 through post-synthetic modification, where the complex is anchored to the zirconium-oxo clusters of the MOF. This is achieved by metallating the hydroxyl groups on the nodes of the UiO-66 framework with the VO(acac)₂ complex. The resulting material, VUiO-66, retains the crystalline structure of the parent MOF and exhibits high thermal stability.

The catalytic performance of VO(acac)₂ supported on MOFs has been demonstrated in various oxidation reactions. For instance, VUiO-66 has been successfully employed as a catalyst in the gas-phase oxidative dehydrogenation of cyclohexene to benzene. In this reaction, the supported vanadium species acts as the active site. Confinement effects within the MOF channels can also influence the chemoselectivity of the reaction, favoring dehydrogenation over epoxidation.

Another approach involves the direct reaction of VO(acac)₂ with amino-functionalized MOFs, such as UiO-66-NH₂, to form a Schiff base linkage. This method has been used to prepare catalysts for the regioselective epoxidation of geraniol, showing high conversion and selectivity.

| Catalyst | Reaction | Oxidant | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| VUiO-66 | Oxidative Dehydrogenation of Cyclohexene | O₂ | <2 | 100 (to Benzene) | |

| UiO-66-N/VO(acac)₂ | Epoxidation of Geraniol | tert-butyl hydroperoxide | 100 | 100 (to 2,3-epoxygeraniol) |

Interaction with Mesoporous Silica Supports (e.g., SBA-15, MCM-48)

Mesoporous silica materials, such as SBA-15 and MCM-48, are excellent supports for catalysts due to their ordered pore structures, high surface areas, and thermal stability. The interaction of this compound with these supports typically occurs through grafting or impregnation methods.

The molecular designed dispersion (MDD) method has been effectively used to prepare vanadium oxide catalysts supported on SBA-15 and MCM-48. This technique involves the adsorption of VO(acac)₂ onto the silica surface, followed by calcination to form supported vanadium oxide species. The interaction with the support can occur via hydrogen bonding with surface silanol groups or through a ligand exchange mechanism.

Studies have shown that the MCM-48 surface exhibits a higher chemical reactivity towards VO(acac)₂ compared to amorphous silica, which is attributed to the presence of strained siloxane bridges. Upon calcination, the VO(acac)₂ complex is converted to supported vanadium oxide species, which can exist as isolated monomers, polymers, or crystalline V₂O₅, depending on the vanadium loading.

These supported catalysts have demonstrated activity in various reactions. For example, VO(acac)₂ immobilized on amine-functionalized KIT-6, another ordered mesoporous silica, has been used for the direct hydroxylation of benzene to phenol.

| Support | Preparation Method | Nature of Interaction | Resulting Vanadium Species (after calcination) | Reference |

|---|---|---|---|---|

| SBA-15 | Molecular Designed Dispersion (MDD) | Adsorption and subsequent calcination | Dispersed VOₓ species | |

| MCM-48 | Molecular Designed Dispersion (MDD) | Hydrogen bonding and ligand exchange | Monomeric, polymeric, and crystalline VOₓ | |

| KIT-6-NH₂ | Immobilization | Schiff base formation | Immobilized VO(acac)₂ complex |

Kinetic and Mechanistic Studies of Catalytic Cycles

Understanding the kinetics and mechanisms of catalytic cycles involving this compound is crucial for optimizing reaction conditions and designing more efficient catalysts.

Identification of Active Vanadium Species (V(IV) vs. V(V))

This compound is a V(IV) complex, but in many oxidation reactions, the active catalytic species is believed to be a V(V) species. The V(IV) precursor is oxidized in situ by an oxidant, such as a hydroperoxide, to form a V(V) species.

For instance, in the epoxidation of cyclohexene using tert-butyl hydroperoxide (TBHP) as the oxidant, VO(acac)₂ is readily oxidized to V(V) complexes. Theoretical and experimental studies suggest that while V(IV) species may play a role at the beginning of the catalytic cycle, as the reaction progresses, mechanisms involving V(V) species become dominant. This is partly because the acetylacetonate ligand can be oxidized during the reaction. The active species are often proposed to be V(V)-alkylperoxo complexes.

Understanding Ligand Lability and Its Impact on Efficiency

The lability of the acetylacetonate ligands is a key factor in the catalytic cycle. Ligand exchange reactions, where one or both of the acetylacetonate ligands are replaced by the substrate (e.g., an alcohol) or the oxidant (e.g., a hydroperoxide), are often crucial steps in the formation of the active catalytic species.

Role of Specific Ligand Substituents in Reactivity

Modifying the electronic and steric properties of the acetylacetonate ligand by introducing substituents can influence the reactivity of the vanadyl complex. The electron-donating or electron-withdrawing nature of the substituents can affect the Lewis acidity of the vanadium center and, consequently, its catalytic activity.

For example, in the epoxidation of cyclooctene, it has been observed that the catalytic activity of vanadyl complexes improves with a decreasing number of electron-donating groups on the ligand. This is attributed to the increased stability of the vanadyl-catalytic complexes during the oxidation process. The steric bulk of the ligands can also play a role in influencing the selectivity of the reaction.

Applications in Materials Science

Precursor for Vanadium-Containing Thin Films

Vanadyl acetylacetonate (B107027) is widely utilized as a metal-organic precursor for depositing thin films containing vanadium, particularly vanadium dioxide (VO₂). Its stability and volatility are advantageous for various chemical deposition techniques.

Vanadyl acetylacetonate is a preferred precursor for creating VO₂ thin films, a material known for its metal-insulator transition (MIT) properties. This characteristic makes it valuable for applications such as "smart" window coatings and data storage chemicalbook.com. The sol-gel method is a common technique where this compound is dissolved in a suitable solvent, such as methanol (B129727), to create a precursor solution. This sol can then be applied to a substrate by dip-coating or spin-coating, followed by a specific annealing process to form the crystalline VO₂ phase researchgate.netarxiv.org.

One of the advantages of using this compound is that the vanadium is already in the +4 oxidation state, the same as in VO₂. This simplifies the annealing process, as a reduction from the more common V⁵⁺ state is not required arxiv.org. The fabrication process often involves a two-stage annealing regime in a controlled atmosphere, such as wet nitrogen, to achieve well-crystallized VO₂ films researchgate.netarxiv.org.

Chemical Vapor Deposition (CVD) techniques, including atmospheric pressure CVD (APCVD) and metal-organic CVD (MOCVD), also employ this compound to grow high-quality polycrystalline VO₂ films on various substrates like glass, quartz, and sapphire aip.org. The quality and properties of the resulting films are highly dependent on deposition parameters.

| Deposition Technique | Substrate | Typical Annealing/Deposition Conditions | Key Finding/Advantage |

|---|---|---|---|

| Sol-Gel | Silicon (Si), Glass | Two-stage annealing: 25-550°C followed by 550-600°C in a wet nitrogen atmosphere researchgate.netarxiv.org. | Precursor stability against hydrolysis; Vanadium is already in the V⁴⁺ state arxiv.org. |

| Atmospheric Pressure Chemical Vapor Deposition (APCVD) | Fused Quartz, Sapphire, Glass | Deposition temperatures around 550-650°C aip.org. | Allows for the growth of high-quality polycrystalline films aip.org. |

| Thermal Decomposition | Glass, Quartz | Decomposition in a CO/CO₂ atmosphere dtic.mil. | Produces amorphous films that can be subsequently crystallized dtic.mil. |

The VO₂ thin films produced from this compound are integral to various electronic devices due to their distinct phase transition properties arxiv.org. These films are explored for use in nanoscale integrated optoelectronic devices and functional devices for oxide nanoelectronics arxiv.org. The ability to precisely control the film's properties through doping, for instance with tungsten (W) or chromium (Cr) using the sol-gel method, allows for the adjustment of the temperature coefficient of resistivity (TCR), which is crucial for sensor applications researchgate.net.

In the realm of energy storage, this compound is investigated for its role in non-aqueous redox flow batteries (NARFBs). These batteries offer the potential for high energy density due to wide electrochemical potential windows researchgate.net. Research has explored the use of vanadium acetylacetonate complexes in ionic liquid electrolytes researchgate.net. A significant challenge in these systems is the contamination by moisture, which can lead to the formation of this compound from the desired vanadium acetylacetonate, a process that was previously considered irreversible under normal operating conditions osti.govnih.gov. However, recent studies have demonstrated a mechanism for the in situ reduction of this compound back to vanadium acetylacetonate during the battery's discharge cycle in the presence of excess acetylacetone (B45752) and free protons. This recovery mechanism can lead to Coulombic efficiencies approaching 100% and minimal capacity decay, making the use of vanadium-based complexes more viable for advanced energy storage osti.govnih.gov.

Advanced Materials Development

This compound is a key reagent in synthesizing sophisticated catalytic materials, particularly those requiring highly dispersed vanadium oxide species on high-surface-area supports.

The molecular designed dispersion (MDD) method utilizes this compound to create highly controlled mixed-oxide catalysts. In the synthesis of TiOₓ−VOₓ mixed oxides on Santa Barbara Amorphous-15 (SBA-15) mesoporous silica, both this compound and titanyl acetylacetonate are used as precursors acs.orgresearchgate.net. The process involves the adsorption of the metal acetylacetonate complexes onto the SBA-15 support, followed by thermolysis (calcination) to convert the precursor into covalently bonded mixed-oxide surface groups researchgate.net.

The synthesis pathway significantly influences the local structure of the vanadium species and their dispersion across the support acs.org. Spectroscopic studies, such as Electron Paramagnetic Resonance (EPR), are used to determine the location and coordination of the vanadyl complexes in the precursor material before calcination acs.org. This controlled deposition allows for the creation of catalysts with tailored pore structures and a high dispersion of the active metal centers, which is critical for catalytic performance acs.orgresearchgate.net.

This compound is effectively used to prepare vanadium oxide catalysts supported on various mesoporous materials, which provide high surface areas for catalytic reactions. The deposition of the complex onto supports like MCM-48 is achieved through a liquid-phase reaction, followed by thermal conversion to the active vanadium oxide uu.nl. The interaction between the this compound and the silica surface can occur through hydrogen bonding or a ligand exchange mechanism uu.nl. The resulting materials maintain the structural integrity of the mesoporous support while hosting various VOx structures (monomers, polymers, and crystals) depending on the vanadium loading uu.nl.

Similarly, this compound has been grafted onto other ordered mesoporous silicas like KIT-6. In one approach, the support is functionalized with amine groups, and the this compound is immobilized through the formation of a Schiff base researchgate.net. This method ensures strong anchoring of the catalyst while preserving the ordered mesoporous structure of the support material researchgate.net. These supported catalysts have shown enhanced performance in chemical reactions such as the direct hydroxylation of benzene to phenol researchgate.net.

| Mesoporous Support | Preparation Method | Key Characteristics of Resulting Catalyst |

|---|---|---|

| SBA-15 | Molecular Designed Dispersion (MDD) with TiO(acac)₂ | Highly dispersed TiOₓ−VOₓ mixed oxides; controlled pore structure acs.orgresearchgate.net. |

| MCM-48 | Molecular Designed Dispersion (MDD) | Maintains unique structural properties of MCM-48; VOx structure varies with loading uu.nl. |

| KIT-6 (amine-functionalized) | Grafting via Schiff base formation | Solid immobilization of the complex; preserved ordered mesoporous structure researchgate.net. |

| Silica | Adsorption and subsequent thermolysis | Creates a high surface area vanadium oxide coating rsc.org. |

Electrochemical Material Applications

The electrochemical properties of this compound and its derivatives are leveraged in the development of energy storage systems, particularly non-aqueous redox flow batteries (NARFBs). In these systems, metal acetylacetonate complexes are studied for their ability to undergo reversible redox reactions. The V³⁺/V⁴⁺ and V²⁺/V³⁺ redox couples associated with vanadium acetylacetonates can yield cell potentials greater than 2 volts researchgate.netnih.gov.